2-(3-Ethylcyclobutyl)acetic acid

Description

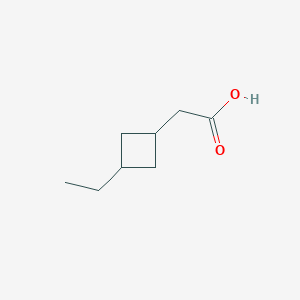

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethylcyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-6-3-7(4-6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWFSRMTDRNBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307178 | |

| Record name | 3-Ethylcyclobutaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121609-45-8 | |

| Record name | 3-Ethylcyclobutaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121609-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylcyclobutaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Ethylcyclobutyl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

Disclaimer: 2-(3-Ethylcyclobutyl)acetic acid is a novel compound for which specific experimental data is not publicly available. This guide is a predictive analysis based on established principles of organic chemistry and data from structurally related analogs. It is intended for research and development professionals and outlines a plausible synthetic route, predicted physicochemical and spectroscopic properties, and potential applications.

Introduction: The Emerging Role of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, once considered a niche structural element in medicinal chemistry, is gaining increasing attention for its unique conformational properties and its ability to impart favorable pharmacokinetic characteristics to drug candidates.[1][2][3] Unlike more flexible acyclic or larger cyclic systems, the puckered, rigid nature of the cyclobutane scaffold can help in pre-organizing pharmacophoric groups, leading to enhanced potency and selectivity.[3] Furthermore, the introduction of a cyclobutane moiety can improve metabolic stability and reduce planarity, which are often desirable attributes in modern drug design.[1][2]

This guide focuses on a specific, novel derivative, this compound. While direct experimental data for this compound is not available, we will construct a comprehensive technical profile by drawing parallels with known cyclobutane derivatives.[4][5][6][7] We will propose a viable synthetic strategy, predict its key physicochemical and spectroscopic properties, and discuss its potential as a building block in the development of new therapeutics. The insights provided herein are aimed at guiding researchers in the synthesis and exploration of this and similar substituted cyclobutane scaffolds.

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on the known data for 2-cyclobutylacetic acid and by accounting for the addition of an ethyl group. These properties are crucial for anticipating its behavior in various experimental settings.

| Property | Predicted Value | Rationale/Comparison |

| CAS Registry Number | Not Assigned | Compound is not commercially available or widely reported. |

| Molecular Formula | C8H14O2 | Based on the chemical structure. |

| Molecular Weight | 142.20 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to 2-cyclobutylacetic acid.[8] |

| Boiling Point | ~220-240 °C (at 760 mmHg) | Expected to be higher than 2-cyclobutylacetic acid due to increased molecular weight. |

| Melting Point | < 25 °C | Likely a liquid at room temperature, similar to many substituted acetic acids. |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate) | The carboxylic acid group provides some water solubility, while the hydrocarbon scaffold ensures solubility in organic solvents. |

| pKa | ~4.7 - 4.9 | Similar to other carboxylic acids like acetic acid. |

Proposed Synthesis Protocol

A plausible and scalable synthesis of this compound can be envisioned through a diastereoselective approach, adapting established methods for constructing 1,3-disubstituted cyclobutanes.[9] The following protocol is a hypothetical, yet chemically sound, pathway.

Overall Synthetic Scheme

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Protection of the Carboxylic Acid

-

Rationale: The carboxylic acid of the starting material, 3-oxocyclobutane-1-carboxylic acid, is protected as a benzyl ester to prevent interference in the subsequent Wittig reaction. Benzyl protection is advantageous as it can be removed under mild hydrogenolysis conditions in the final step.

-

Protocol:

-

To a solution of 3-oxocyclobutane-1-carboxylic acid in acetonitrile, add benzyl alcohol and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Cool the mixture to 0-5 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).

-

Perform an aqueous workup with a mild acid (e.g., 1 M HCl) and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzyl 3-oxocyclobutane-1-carboxylate.

-

Step 2: Wittig Olefination

-

Rationale: A Wittig reaction is employed to introduce the ethylidene group at the 3-position of the cyclobutanone ring. This sets the stage for the subsequent reduction to an ethyl group.

-

Protocol:

-

Suspend ethyltriphenylphosphonium bromide in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C and add n-butyllithium dropwise to form the ylide (a deep red or orange color is typically observed).

-

Stir the ylide solution at 0 °C for 30 minutes, then add a solution of benzyl 3-oxocyclobutane-1-carboxylate in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain benzyl 3-(ethylidene)cyclobutane-1-carboxylate.

-

Step 3: Reduction of the Alkene

-

Rationale: Catalytic hydrogenation will reduce the exocyclic double bond to a single bond, forming the desired ethyl-substituted cyclobutane ring. This reaction is expected to produce a mixture of cis and trans diastereomers.

-

Protocol:

-

Dissolve benzyl 3-(ethylidene)cyclobutane-1-carboxylate in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield benzyl 2-(3-ethylcyclobutyl)acetate.

-

Step 4: Deprotection of the Benzyl Ester

-

Rationale: The final step is the removal of the benzyl protecting group to unveil the target carboxylic acid. This is conveniently achieved by hydrogenolysis, which can often be performed as a continuation of the previous step.

-

Protocol:

-

If not performed in a one-pot sequence with Step 3, dissolve the benzyl 2-(3-ethylcyclobutyl)acetate in a suitable solvent like ethanol.

-

Add a fresh portion of 10% Pd/C.

-

Stir under a hydrogen atmosphere at room temperature for 4-8 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Filter the catalyst and concentrate the solvent to yield the final product, this compound. Further purification by distillation or chromatography may be necessary.

-

Predicted Spectroscopic Data

The following spectroscopic data are predictions based on the analysis of similar structures.[4]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.0-12.0 (br s, 1H, -COOH)

-

δ 2.30-2.50 (m, 2H, -CH₂-COOH)

-

δ 1.70-2.20 (m, 5H, cyclobutane ring protons)

-

δ 1.30-1.50 (m, 2H, -CH₂-CH₃)

-

δ 0.85-1.00 (t, 3H, -CH₂-CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 179-181 (-COOH)

-

δ 35-40 (-CH₂-COOH)

-

δ 30-38 (cyclobutane ring carbons)

-

δ 25-30 (-CH₂-CH₃)

-

δ 10-15 (-CH₂-CH₃)

-

-

IR (neat, cm⁻¹):

-

2800-3300 (broad, O-H stretch of carboxylic acid)

-

2960, 2870 (C-H stretches)

-

1710 (C=O stretch of carboxylic acid)

-

1410, 1290 (C-O stretch and O-H bend)

-

-

Mass Spectrometry (EI):

-

Expected molecular ion (M⁺) at m/z = 142.

-

Common fragments would include loss of -COOH (m/z = 97) and loss of the ethyl group (m/z = 113).

-

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for medicinal chemistry programs.

-

Scaffold for Novel Therapeutics: The cyclobutane core can serve as a rigid scaffold to orient pharmacophoric groups in a defined spatial arrangement, potentially leading to increased binding affinity and selectivity for biological targets.[1][3] The carboxylic acid handle allows for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.

-

Improving Pharmacokinetic Properties: The incorporation of a cyclobutane ring has been shown to enhance metabolic stability in some drug candidates.[1] The ethyl group provides a lipophilic substituent that can be used to modulate the overall physicochemical properties of a lead compound, such as its solubility and permeability.

-

Analgesic and Anti-inflammatory Agents: Acetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that novel cyclobutane-containing acetic acids could exhibit analgesic and anti-inflammatory activities.[10]

Logical Framework for Experimental Validation

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. CYCLOBUTYL-ACETIC ACID | 6540-33-6 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-(3-ACETYL-2,2-DIMETHYLCYCLOBUTYL)ACETIC ACID | CAS 473-72-3 [matrix-fine-chemicals.com]

- 7. 2-(3-Methoxycyclobutyl)acetic acid | C7H12O3 | CID 106822824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Cyclobutylacetic acid | 6540-33-6 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rjpbcs.com [rjpbcs.com]

The Dynamics of Strain: A Guide to Conformational Analysis of Ethyl-Substituted Cyclobutanes

Executive Summary

Cyclobutane scaffolds are increasingly prevalent in modern drug discovery as bioisosteres for phenyl rings and gem-dimethyl groups, offering improved metabolic stability and solubility. However, the conformational analysis of ethyl-substituted cyclobutanes presents a unique challenge: the interplay between the high torsional strain of the four-membered ring and the steric bulk of the ethyl substituent.

This guide provides a rigorous technical framework for analyzing these systems. Unlike cyclohexane, where "chair" forms dictate clear axial/equatorial preferences, cyclobutane exists in a dynamic "puckered" equilibrium. We will explore the theoretical basis of this puckering, the specific stability inversions seen in 1,3-substitution patterns, and provide a validated workflow combining DFT computation with NMR spectroscopy to definitively assign stereochemistry.

Part 1: Theoretical Framework

The Puckering Equilibrium

Cyclobutane is not planar.[1] A planar

-

Puckering Angle (

): The ring bends out of planarity by approximately 28°–35° . -

Inversion Barrier: The energy barrier to flip from one puckered conformer to the other (passing through the planar transition state) is remarkably low, approximately 1.45 kcal/mol (6 kJ/mol).

Implication: At room temperature, the ring flips rapidly.[1] Observed NMR signals are time-averaged unless the sample is cooled significantly (< -100°C).

The Ethyl Substituent Effect

When an ethyl group is attached, it introduces two new variables:

-

Ring Positioning: The ethyl group prefers the pseudo-equatorial position to minimize 1,3-diaxial-like interactions across the ring.

-

Bond Rotation: The C(ring)-C(ethyl) bond rotation creates rotamers. The ethyl group will orient its methyl terminus away from the ring hydrogens to minimize steric clash (A(1,2) strain).[2]

The 1,3-Substitution Anomaly

A critical concept for researchers is the stability inversion observed in 1,3-disubstituted cyclobutanes compared to 1,2-systems.

| Substitution Pattern | Most Stable Isomer | Conformation | Reason |

| 1,2-Diethyl | Trans | Diequatorial | Cis forces one group axial and introduces steric clash.[3] |

| 1,3-Diethyl | Cis | Diequatorial | In 1,3-systems, the cis isomer places both groups on the "wings" (equatorial). The trans isomer forces one group axial.[3][4] |

Critical Insight: Do not assume trans is always more stable. In 1,3-cyclobutanes, cis is thermodynamically preferred.

Part 2: Computational Methodology

To predict the preferred conformation of an ethyl-cyclobutane derivative, Density Functional Theory (DFT) is the standard.

Computational Protocol

Step 1: Conformational Search. Use Molecular Mechanics (e.g., MMFF94) to generate initial rotamers of the ethyl group.

Step 2: Geometry Optimization. Optimize using DFT.

-

Functional: B3LYP or

B97X-D (includes dispersion corrections, crucial for steric packing). -

Basis Set: 6-311+G(d,p) or def2-TZVP.

-

Solvation: IEFPCM model (e.g., Chloroform or DMSO) to match experimental NMR conditions.

Step 3: Frequency Calculation.

Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy (

Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning conformation based on stability and spectral data.

Caption: Logical workflow for predicting and validating cyclobutane stereochemistry.

Part 3: Experimental Validation (NMR)

NMR is the definitive method for validating the computational model.

Key NMR Parameters

-

Vicinal Coupling (

):-

Cis-coupling: Generally larger (8–11 Hz) due to the dihedral angle relationship in the puckered ring.

-

Trans-coupling: Generally smaller (2–5 Hz) for pseudo-axial/equatorial relationships.

-

Note: These values are highly dependent on the specific pucker angle and electronegativity of substituents.

-

-

NOE (Nuclear Overhauser Effect):

-

This is the most reliable method.

-

1,2-Cis: Strong NOE between H1 and H2.

-

1,3-Cis: Strong NOE between H1 and H3 (diaxial-like relationship in the planar transition, but spatially close in the diequatorial pucker).

-

Protocol: Stereochemical Assignment via NMR

Objective: Distinguish between cis-1,3-diethylcyclobutane and trans-1,3-diethylcyclobutane.

Materials:

-

5–10 mg of analyte.[5]

-

0.6 mL

(or -

600 MHz NMR Spectrometer (preferred for dispersion).

Step-by-Step Methodology:

-

1D Proton Acquisition:

-

Acquire standard

spectrum.[5] -

Identify the methine protons (

-C-Ethyl). In 1,3-disubstituted systems, symmetry may simplify the spectrum (C2 symmetry for trans, Cs for cis).

-

-

1D NOE / 2D NOESY:

-

Parameter Setup: Set mixing time (

) to 500–800 ms. Cyclobutanes relax slowly; longer mixing times ensure signal buildup. -

Target: Irradiate the methine proton at C1.

-

Observation: Look for enhancement at C3-H.

-

Positive Enhancement: Indicates protons are on the same face (cis-1,3 if H-H are cis; but remember, if substituents are cis, protons are cis).

-

Correction: In cis-1,3-diethylcyclobutane, the ethyl groups are cis, meaning the protons at C1 and C3 are also cis. They will show a strong NOE. In trans, the protons are on opposite faces (one axial, one equatorial) and are distant.[3]

-

-

-

J-Coupling Analysis:

-

Perform a decoupling experiment or simulation (e.g., spin simulation software) to extract

values if multiplets are complex. -

Compare extracted

values to computed Boltzmann-averaged couplings from the DFT step.

-

References

-

Wiberg, K. B. (1965). The Deuterium Isotope Effect on the NMR Spectrum of Cyclobutane. Journal of the American Chemical Society.[6] Link

-

Almenningen, A., et al. (1969). The Molecular Structure of Cyclobutane. Acta Chemica Scandinavica. Link

-

Eliel, E. L., & Pietrusiewicz, K. M. (1980).[7] Carbon-13 NMR spectra of methylated cyclobutanes. Organic Magnetic Resonance.[5][7][8] Link

-

Cremer, D. (1976). Theoretical determination of molecular structure and conformation.[2][6][9][10] 3. The puckering of the cyclobutane ring.[1][4][11][12] Journal of the American Chemical Society.[6] Link

-

Lambert, J. B., & Roberts, J. D. (1971). Conformational Analysis of Cyclobutanes by NMR. Journal of the American Chemical Society.[6] Link

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Which is more more stable, cis - or trans- 1,3-di-(methylcarboxylate) cyclobutane? [allen.in]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 2-(3-Ethylcyclobutyl)acetic Acid Scaffolds: A Guide to Biological Target Identification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(3-ethylcyclobutyl)acetic acid scaffold represents a promising, yet underexplored, chemical entity in modern drug discovery. Its unique combination of a rigid, puckered cyclobutane core and a flexible carboxylic acid side chain presents a compelling three-dimensional structure for interacting with a variety of biological targets. The cyclobutane motif can enhance potency, selectivity, and pharmacokinetic properties, while the carboxylic acid group can engage in critical hydrogen bonding and electrostatic interactions within a binding site.[1][2] This guide provides a comprehensive framework for identifying and validating the biological targets of novel compounds built around this scaffold. We will delve into the logical underpinnings of target hypothesis generation, present robust computational prediction methodologies, and provide detailed, field-proven experimental workflows for target deconvolution and validation.

The this compound Scaffold: A Structural Rationale for Target Exploration

The this compound scaffold is characterized by two key structural features that inform the initial stages of target identification: the cyclobutane ring and the carboxylic acid moiety.

-

The Cyclobutane Ring: Unlike more flexible acyclic or larger cycloalkane systems, the cyclobutane ring is a rigid, puckered structure.[1] This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty of binding to a target and can orient substituents in well-defined vectors to probe a protein's binding pocket. The ethyl group attached to the cyclobutane ring provides a hydrophobic feature that can contribute to binding affinity, potentially by occupying a hydrophobic pocket within a target protein.[3] The incorporation of cyclobutane rings in drug candidates has been shown to improve metabolic stability and can be used as an isostere for other chemical groups.[3][4]

-

The Carboxylic Acid Moiety: Carboxylic acids are prevalent in both endogenous molecules and approved drugs.[5] This functional group is a versatile hydrogen bond donor and acceptor and, being typically ionized at physiological pH, can form strong salt bridges with positively charged residues (e.g., arginine, lysine) in a binding site.[2] The presence of a carboxylic acid suggests that potential targets may have a binding pocket that accommodates such interactions. It is a common feature in molecules that mimic natural ligands like fatty acids or amino acids.

Given these features, we can hypothesize that the this compound scaffold may interact with proteins that recognize small carboxylic acids, particularly those with a hydrophobic component.

Potential Biological Target Classes: A Hypothesis-Driven Approach

Based on the structural characteristics of the this compound scaffold, several classes of proteins emerge as high-priority potential targets:

-

Enzymes Involved in Lipid Metabolism: The structural similarity to fatty acids makes enzymes in these pathways plausible targets. Examples include:

-

Fatty Acid Synthase (FASN): A key enzyme in the synthesis of fatty acids.

-

Acyl-CoA Synthetases: Involved in the activation of fatty acids.

-

Cyclooxygenases (COX-1 and COX-2): While typically associated with arachidonic acid, the scaffold's structure might allow for interaction.

-

-

G-Protein Coupled Receptors (GPCRs): Several GPCRs are activated by endogenous lipids and small carboxylic acids. The scaffold could act as an agonist or antagonist at these receptors.

-

Nuclear Receptors: This class of ligand-activated transcription factors includes members that are regulated by fatty acids and their derivatives (e.g., Peroxisome Proliferator-Activated Receptors - PPARs).

-

Ion Channels: Certain ion channels are modulated by lipids and related small molecules.

Computational Target Prediction: In Silico Approaches to Narrowing the Field

Before embarking on extensive experimental work, computational methods can provide valuable, data-driven hypotheses about potential targets.[6] These in silico approaches leverage the vast amount of publicly available biological and chemical data.[7]

Ligand-Based and Receptor-Based Virtual Screening

A powerful initial step is to use the this compound structure as a query in various computational screening platforms. This can be approached from two main angles:

-

Ligand-Based Screening: This method identifies known targets of molecules that are structurally or physicochemically similar to the query compound. Web-based tools like SwissTargetPrediction can be employed for this purpose.[8]

-

Receptor-Based Screening (Reverse Docking): In this approach, the this compound scaffold is docked against a library of protein structures to predict binding affinity and identify potential binding partners.

The following table summarizes some useful computational tools:

| Tool/Database | Approach | Description |

| SwissTargetPrediction | Ligand-Based | Predicts targets based on a combination of 2D and 3D similarity to known active compounds.[8] |

| ChEMBL | Database | A database of bioactive molecules with drug-like properties that can be searched for similar compounds. |

| PubChem | Database | A public repository of small molecules and their biological activities. |

| Zinc | Database | A library of commercially available compounds for virtual screening. |

Experimental Target Identification and Validation: A Multi-pronged Strategy

Computational predictions must be validated through rigorous experimental work. A combination of direct and indirect methods will provide the strongest evidence for target engagement.[9][10][11]

Direct Biochemical Methods: Fishing for the Target

Direct methods aim to physically isolate the protein target from a complex biological sample using the compound of interest as "bait".

This is a classic and powerful technique for target identification.[10]

Caption: Workflow for target identification using affinity chromatography.

Detailed Protocol:

-

Probe Synthesis:

-

Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid).

-

Covalently attach the linker-modified compound to a solid support, such as NHS-activated sepharose beads.

-

-

Affinity Pull-down:

-

Prepare a cell lysate from a relevant cell line or tissue.

-

Incubate the lysate with the compound-conjugated beads. A control incubation with beads that have not been conjugated to the compound is essential.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins. This can be done by competing with an excess of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands that are present in the compound pull-down but not in the control.

-

Perform in-gel tryptic digestion of the excised protein bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS data against a protein database.

-

Biophysical Methods: Confirming Direct Interaction

Once putative targets have been identified, direct binding must be confirmed using biophysical techniques.

CETSA is a powerful method to assess target engagement in a cellular context.[12] The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol:

-

Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO).

-

Heating: Harvest the cells, lyse them, and aliquot the lysate into several tubes. Heat the aliquots to a range of different temperatures.

-

Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the putative target protein remaining in solution by Western blotting or other quantitative proteomic methods.

-

Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

An Integrated Strategy for Target Deconvolution

A robust target identification and validation strategy relies on the convergence of evidence from multiple, independent lines of inquiry.

Caption: An integrated approach to target identification.

This integrated approach begins with broad, hypothesis-generating methods (computational prediction, phenotypic screening) and converges on specific, validation-focused techniques (affinity chromatography, CETSA). A confident target assignment is made when multiple methods point to the same protein or pathway.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. While no specific biological targets have been publicly disclosed for this particular molecule, this guide provides a clear and actionable roadmap for their identification and validation. By combining rational, hypothesis-driven target selection with state-of-the-art computational and experimental techniques, researchers can systematically deconvolve the mechanism of action of compounds based on this scaffold. Future work in this area may benefit from emerging technologies such as photo-affinity labeling and activity-based protein profiling for a more nuanced understanding of target engagement in a native cellular environment.

References

-

Lin, J.-H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903–1910. [Link][6]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link][13]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). [Link]

-

de Witte, W., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2357-2369. [Link][4]

-

Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). Radboud Repository. [Link][3]

-

A novel computational approach to predict off-target interactions for small molecules. (2019). F1000Research, 8, 1073. [Link]

-

Identifying novel drug targets with computational precision. (2024). Computational and Experimental Approaches in Drug Discovery, 1-20. [Link][7]

-

The computationally guided design of selective targeters of multiple proteins (STaMPs) as a new opportunity for small molecule drug discovery. (2024). Frontiers in Drug Discovery. [Link]

-

Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link][10]

-

Target Identification Approaches in Drug Discovery. (2020). Chemical Biology, 1-21. [Link][12]

-

Target Identification and Validation in Drug Discovery. (n.d.). Chemspace. [Link][11]

-

Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. (2022). Nature, 605(7911), 683–689. [Link]

-

Overview of metabolic pathways of carboxylic-acid-containing drugs. (n.d.). ResearchGate. [Link][2]

-

2-(3-Methoxycyclobutyl)acetic acid. (n.d.). PubChem. [Link]

-

A Prodigious Behavior of Cycloalkyl Carboxylic Acid to Access 2D Space from 3D Space via Multifold C-H Activation. (2023). ChemRxiv. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (2016). Journal of Medicinal Chemistry, 59(13), 5984–6007. [Link][5]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. bio.tools [bio.tools]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Leveraging 2-(3-Ethylcyclobutyl)acetic Acid as a Strategic Pharmaceutical Building Block

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of 2-(3-Ethylcyclobutyl)acetic acid in pharmaceutical research and development. This document outlines the rationale for its use, its key physicochemical properties, and detailed protocols for its incorporation into lead compounds through common synthetic transformations.

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of modern drug discovery, the cyclobutane moiety has emerged as a valuable structural motif. Unlike more flexible cycloalkanes, the inherent ring strain of cyclobutane imparts a rigid, puckered conformation.[1][2] This three-dimensional architecture can offer significant advantages in drug design, including enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.[1] The strategic incorporation of building blocks like this compound allows for the exploration of novel chemical space and the optimization of drug-like properties.

The ethylcyclobutyl group, in particular, provides a lipophilic handle that can effectively probe hydrophobic pockets within target proteins. The carboxylic acid functionality serves as a versatile anchor for a variety of chemical modifications, most notably the formation of amides and esters, which are fundamental linkages in a vast array of pharmaceuticals.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, its properties can be inferred from structurally similar compounds.

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C8H14O2 | Based on chemical structure |

| Molecular Weight | 142.19 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for small carboxylic acids |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); sparingly soluble in water | The nonpolar cyclobutane and ethyl groups reduce water solubility, while the carboxylic acid provides some polarity. |

| pKa | ~4.5 - 5.0 | Similar to other aliphatic carboxylic acids like acetic acid (pKa ~4.76).[3][4] |

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a fragment for covalent modification of lead compounds. The two main applications are the formation of amides and esters, which are prevalent in a wide range of clinically approved drugs.

Amide Bond Formation: A Cornerstone of Drug Synthesis

Amide bonds are among the most common functional groups in medicinal chemistry.[5] The reaction of this compound with a primary or secondary amine is a robust method for introducing the ethylcyclobutyl moiety.

Caption: General workflow for amide bond formation.

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) to facilitate amide bond formation. This method is widely applicable and generally high-yielding.[6]

Materials:

-

This compound

-

Amine of interest

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4 or MgSO4

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.

Rationale for Reagent Choice:

-

EDC: A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8]

-

HOBt: An additive that reacts with the O-acylisourea to form an active ester, which is less prone to racemization and side reactions.

-

DIPEA: A non-nucleophilic base used to scavenge the HCl produced during the reaction and to deprotonate the amine hydrochloride salt if used.

Ester Formation: Modulating Polarity and Bioavailability

Esterification of this compound is a key strategy for masking the polar carboxylic acid group, which can improve cell permeability and oral bioavailability. The resulting ester can also act as a prodrug, undergoing hydrolysis in vivo to release the active carboxylic acid.

Caption: General workflow for Fischer esterification.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[9][10] Using the alcohol as the solvent drives the equilibrium towards the product.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol; used in excess as solvent)

-

Concentrated Sulfuric Acid (H2SO4, catalytic amount)

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4 or MgSO4

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, 20-50 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO3.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify the crude ester by distillation or flash column chromatography.

Causality in Experimental Choices:

-

Excess Alcohol: Serves as both reactant and solvent, shifting the reaction equilibrium towards the ester product according to Le Châtelier's principle.[10]

-

Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]

-

Heating: Provides the necessary activation energy for this typically slow and reversible reaction.[11]

Conclusion

This compound is a valuable and versatile building block for modern pharmaceutical development. Its rigid cyclobutane core offers a strategic advantage in optimizing the pharmacological properties of drug candidates. The straightforward and robust protocols for its incorporation via amide and ester linkages make it an accessible tool for medicinal chemists to explore novel chemical space and develop next-generation therapeutics.

References

-

Baran, M., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(1), 25-36. [Link]

-

Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2458-2465. [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Wang, L., et al. (2022). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry, 65(9), 6549-6565. [Link]

-

Reddy, P. V. N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153163. [Link]

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]

-

Flack, H. D., et al. (2010). rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2777. [Link]

-

University of Calgary. Ch19: RCO2H to RCO2R'. [Link]

-

Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

-

PubChem. 2-(3-Methoxycyclobutyl)acetic acid. [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. [Link]

-

Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

PubChem. 2-(3,3-Difluorocyclobutyl)acetic acid. [Link]

-

Wikipedia. Acetic acid. [Link]

-

University of California, Irvine. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

-

Angene Chemical. 2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid(CAS# 473-72-3 ). [Link]

-

Common Organic Chemistry. Acetic Acid. [Link]

-

Quora. What is the use of acetic acid in a pharmaceutical company? [Link]

-

Wozniak, I., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Energies, 14(15), 4486. [Link]

- Google Patents.

-

Patsnap Eureka. Ethyl Acetate Applications in Pharmaceuticals: An Overview. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetic acid - Wikipedia [en.wikipedia.org]

- 4. Acetic Acid [commonorganicchemistry.com]

- 5. hepatochem.com [hepatochem.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. Amide Synthesis [fishersci.dk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. chemguide.co.uk [chemguide.co.uk]

Scalable production techniques for ethylcyclobutyl acetic acid intermediates

Executive Summary

The incorporation of cyclobutane rings into drug candidates has become a pivotal strategy in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for gem-dimethyl groups. Specifically, (1-ethylcyclobutyl)acetic acid is a high-value intermediate for various tyrosine kinase inhibitors and GPCR modulators.

This Application Note details a robust, scalable manufacturing protocol for this intermediate. Unlike bench-scale methods that often rely on hazardous diazomethane (Arndt-Eistert) or unscalable cryogenic lithiation, this guide presents a classical homologation strategy utilizing phase-transfer catalysis (PTC) and continuous processing principles suitable for kilogram-to-ton scale production.

Synthetic Strategy & Rationale

The synthesis is divided into two critical phases:

-

Construction of the Quaternary Carbon: Formation of the strained cyclobutane ring via double alkylation.

-

One-Carbon Homologation: Extending the carboxylic acid side chain to the acetic acid derivative.

Process Flow Diagram

Figure 1: Linear synthetic pathway for the production of (1-ethylcyclobutyl)acetic acid emphasizing the homologation sequence.

Phase 1: Construction of the Cyclobutane Core

The formation of the cyclobutane ring is thermodynamically challenging due to ring strain (~26 kcal/mol). The most reliable scalable method involves the double alkylation of a malonate derivative.

Protocol 1: Synthesis of 1-Ethylcyclobutanecarboxylic Acid

Reaction Overview:

Materials:

-

Diethyl ethylmalonate (1.0 eq)

-

1,3-Dibromopropane (1.1 eq)

-

Sodium Ethoxide (2.2 eq, 21% wt in Ethanol)

-

Toluene (Solvent)[1]

Step-by-Step Methodology:

-

Enolate Formation: Charge a reactor with Sodium Ethoxide solution. Cool to 0°C. Slowly add Diethyl ethylmalonate over 1 hour. Critical Control Point (CCP): Maintain temperature <10°C to prevent transesterification side-products.

-

Cyclization: Add 1,3-dibromopropane dropwise. The reaction is exothermic. Once addition is complete, heat to reflux (78°C) for 12–16 hours.

-

Expert Insight: The second alkylation (ring closure) is slower than the first. Monitoring by GC is essential to ensure <1% mono-alkylated open-chain impurity remains.

-

-

Workup: Distill off ethanol and replace with Toluene. Wash with water to remove NaBr salts.

-

Hydrolysis & Decarboxylation:

-

Add 50% NaOH (aq) to the toluene layer and reflux to hydrolyze the diester to the dicarboxylate salt.

-

Acidify with H2SO4 to pH 1.

-

Decarboxylation: Heat the aqueous/organic mixture to 100–110°C. CO2 evolution will be vigorous.

-

Safety Note: Ensure reactor venting is sized for peak gas evolution rates (approx. 22 L of CO2 per mole).

-

-

Isolation: Phase separate. The product, 1-ethylcyclobutanecarboxylic acid , remains in the organic layer. Distill to purify (bp ~193°C).

Data Summary: Phase 1

| Parameter | Specification | Rationale |

| Yield | 75–82% | Losses primarily due to oligomerization of dibromide. |

| Purity | >98% (GC) | Critical to remove open-chain impurities before homologation. |

| Appearance | Colorless Oil | Oxidation leads to yellowing; store under N2. |

Phase 2: Homologation (The Carbon Extension)

Direct alkylation of the cyclobutane acid with haloacetic acid equivalents is chemically difficult due to steric hindrance at the quaternary center. Therefore, a reduction-cyanation-hydrolysis sequence is preferred for scale.

Protocol 2: Reduction to Alcohol

Reagents:

-

Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al or Vitride ), 70% in Toluene.

-

Why Red-Al? Unlike LiAlH4 (solid, pyrophoric), Red-Al is a liquid, thermally stable, and soluble in aromatic solvents, making it the standard for industrial reductions.

Methodology:

-

Charge 1-ethylcyclobutanecarboxylic acid (1.0 eq) in Toluene.

-

Add Red-Al (1.2 eq) slowly at 20–40°C. Hydrogen gas is evolved.

-

Quench with dilute NaOH (Fieser workup variant for aluminates).

-

Isolate (1-ethylcyclobutyl)methanol .

Protocol 3: Cyanation via Mesylate (Phase Transfer Catalysis)

This step replaces the hydroxyl group with a nitrile, effectively adding the required carbon atom.

Reaction:

Methodology:

-

Activation: React the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine in DCM or Toluene at 0°C to form the mesylate. Wash with water and use the organic solution directly in the next step.

-

Displacement:

-

Prepare an aqueous solution of Sodium Cyanide (1.5 eq).

-

Add the organic mesylate solution.

-

Add Tetrabutylammonium bromide (TBAB) (0.05 eq) as a phase transfer catalyst.

-

Heat to 60°C.

-

Mechanism:[1][2][3][4][5][6] The quaternary ammonium salt shuttles the cyanide ion into the organic phase, allowing the reaction to proceed rapidly without requiring anhydrous DMSO (which is hazardous to dispose of).

-

-

Safety: Treat aqueous waste with bleach (NaOCl) to oxidize residual cyanide to cyanate before disposal.

Protocol 4: Final Hydrolysis

Methodology:

-

Reflux the (1-ethylcyclobutyl)acetonitrile in 6M HCl or KOH/Ethylene Glycol (140°C).

-

Note: Sterically hindered nitriles require harsh conditions. Alkaline hydrolysis in high-boiling glycol is often faster (6–8 hours) than acid hydrolysis (24+ hours).

-

Acidify, extract into MTBE, and crystallize or distill.

Quality Control & Analytical Specifications

For pharmaceutical applications, the impurity profile is critical.

| Impurity Type | Origin | Control Strategy |

| Open-chain Malonates | Incomplete cyclization in Phase 1 | GC monitoring during cyclization; remove via fractional distillation of the intermediate acid. |

| Des-ethyl analog | Impurity in starting malonate | Source high-purity Diethyl ethylmalonate (>99%). |

| Residual Cyanide | Phase 2 reagent | Quantify via ion-selective electrode; limit <10 ppm. |

Structure Confirmation (NMR):

-

1H NMR (CDCl3):

11.5 (s, 1H, COOH), 2.55 (s, 2H, CH2-CO), 1.95-1.75 (m, 6H, Ring), 1.60 (q, 2H, Et-CH2), 0.90 (t, 3H, Et-CH3). -

Diagnostic Signal: The singlet at 2.55 ppm confirms the isolated methylene group between the quaternary ring carbon and the carboxyl group.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Malonic Ester Synthesis and decarboxylation). Link

-

Organic Syntheses. Cyclobutanecarboxylic Acid. Org. Synth. 1943 , 23, 16. (Foundational procedure for cyclobutane ring closure). Link

-

Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 . (Guidelines on Red-Al usage and cyanide safety in scale-up). Link

-

Pfizer Inc. Process for the preparation of JAK inhibitors. WO2013024895. (Example of industrial application of substituted cyclobutyl acetic acids). Link

-

Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc. 1971 , 93, 195. (Seminal work on PTC for cyanation). Link

Sources

- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 2. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Reformatsky Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

Application Note: Kinetic Optimization of Amide Couplings for 2-(3-Ethylcyclobutyl)acetic Acid

This Application Note is designed for medicinal chemists and process development scientists optimizing the derivatization of 2-(3-Ethylcyclobutyl)acetic acid . It addresses the specific challenge of maximizing yield while maintaining the critical cis/trans isomeric ratio, a common bottleneck in the synthesis of conformationally restricted peptidomimetics and drug candidates.

Introduction & Scientific Context

The 3-substituted cyclobutyl scaffold is a high-value pharmacophore in modern drug discovery. It serves as a metabolic "blocker" and a bioisostere for phenyl rings or flexible alkyl chains, offering precise vector orientation for substituents [1].

For This compound , the critical quality attribute (CQA) is often the stereochemical integrity of the cyclobutane ring. The geometric isomers (cis vs. trans) exhibit vastly different biological activities and metabolic profiles.

The Challenge: The Kinetic vs. Thermodynamic Trap

Derivatization of this acid (typically amide coupling) presents a kinetic dilemma:

-

Activation Rate: Steric hindrance from the cyclobutane ring can slow down nucleophilic attack.

-

Epimerization Risk: The

-proton (adjacent to the carbonyl) and the ring protons are susceptible to base-catalyzed abstraction. Prolonged reaction times in the presence of tertiary amines (DIPEA, TEA) often lead to thermodynamic equilibration, eroding the diastereomeric ratio (dr) [2].

This guide provides a protocol to determine the "Golden Window"—the precise reaction time where conversion is >95% but epimerization is <1%.

Mechanistic Pathway & Logic

To optimize the reaction time, one must visualize the competing pathways. The desired path is the formation of the amide bond. The undesired path is the base-mediated enolization of the activated ester, leading to racemization/epimerization.

Figure 1: Reaction Pathway and Competing Epimerization

This diagram illustrates the bifurcation between productive coupling and destructive isomerization.

Caption: Mechanistic bifurcation. The goal is to quench the reaction before the 'Slow Path' (red) becomes statistically significant.

Experimental Protocol: Kinetic Profiling

This protocol uses In-Process Control (IPC) via UPLC-MS to map the reaction coordinate. Do not rely on TLC, as it often fails to resolve cis/trans isomers of activated esters.

Materials

-

Substrate: this compound (0.5 mmol scale for profiling).

-

Coupling Reagent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv). Note: T3P is recommended for highly epimerizable substrates due to lower basicity requirements.

-

Base: DIPEA (2.5 equiv).

-

Solvent: DMF or DCM (anhydrous).

-

Internal Standard: Biphenyl (10 mg) – inert reference for HPLC quantitation.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Dissolve the acid (1.0 equiv) and Biphenyl (0.2 equiv) in the solvent (0.2 M concentration).

-

Take a t=0 sample (10 µL) diluted in MeCN/Water (50:50) to establish the baseline ratio of the starting material isomers.

-

-

Activation:

-

Add the Coupling Reagent (HATU) to the stirring acid solution at 0°C.

-

Add DIPEA dropwise.

-

Critical Step: Stir for exactly 5 minutes for pre-activation. Long pre-activation times increase epimerization risk before the amine is even added [3].

-

-

Amine Addition:

-

Add the amine partner (1.1 equiv).

-

Remove ice bath and allow to warm to Room Temperature (22°C).

-

-

Sampling Regimen (The "Time-Slicing" Technique):

-

Prepare 6 HPLC vials containing 500 µL of Quench Solution (5% Acetic Acid in Acetonitrile). The acid quench is vital to instantly stop base-mediated isomerization in the sample vial.

-

Sample 20 µL of the reaction mixture at the following intervals:

-

T1: 15 mins

-

T2: 30 mins

-

T3: 1 hour

-

T4: 2 hours

-

T5: 4 hours

-

T6: 24 hours

-

-

-

Analytical Method:

-

Run on UPLC C18 column. Gradient: 5% to 95% MeCN in 0.1% Formic Acid/Water over 5 mins.

-

Monitor at 210 nm and 254 nm.

-

Data Analysis & Interpretation

Summarize your kinetic data in a standard table to identify the "Golden Window."

Table 1: Representative Kinetic Profile (Hypothetical Data)

| Time Point | Conversion (%) | Product Yield (%) | Cis:Trans Ratio | Status |

| 0 min | 0% | 0% | 98:2 (SM) | Baseline |

| 15 min | 65% | 60% | 98:2 | Incomplete |

| 30 min | 88% | 85% | 98:2 | Progressing |

| 1 hr | 98% | 96% | 97:3 | OPTIMAL |

| 2 hr | 99% | 95% | 94:6 | Epimerizing |

| 4 hr | 99% | 92% | 88:12 | Degrading |

| 24 hr | 99% | 85% | 60:40 | Equilibrated |

Analysis:

-

At 1 hour , the reaction is complete (>98% conversion) with minimal erosion of the isomeric ratio (97:3).

-

By 2 hours , conversion has plateaued, but the cis isomer is converting to the thermodynamically more stable trans isomer (or vice versa depending on substituents), indicated by the ratio shift to 94:6.

Optimized Synthesis Protocol (Scale-Up)

Based on the kinetic data, this is the validated protocol for gram-scale synthesis.

Figure 2: Decision Tree for Reaction Monitoring

Use this workflow during scale-up to ensure batch-to-batch consistency.

Caption: Operational decision tree for scale-up. Priority is given to stopping the reaction if isomeric ratio begins to drift, even if conversion is not 100%.

Final Protocol Steps:

-

Dissolution: Dissolve this compound (1.0 eq) in DMF (10 volumes).

-

Base Addition: Add DIPEA (2.5 eq) and cool to 0°C.

-

Coupling: Add HATU (1.1 eq). Stir 5 mins.

-

Reaction: Add Amine (1.1 eq). Warm to 20°C.

-

Termination: At 60 minutes (or validated optimal time), pour reaction mixture into 0.5 M Citric Acid (cold).

-

Why Citric Acid? It buffers the pH to ~3-4, protonating the remaining amine base and preventing further epimerization during workup, while solubilizing urea byproducts [4].

-

-

Extraction: Extract with Ethyl Acetate. Wash with Brine. Dry over Na2SO4.[1]

References

-

Cyclobutanes in Drug Design

- Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995.

-

See also: - Journal of Medicinal Chemistry.

-

Epimerization Mechanisms

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

-

-

Coupling Reagent Kinetics

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals." Organic Process Research & Development, 20(2), 140-177.

-

- Patterson, E. A., et al. (2011). "Native Chemical Ligation: A Useful Tool for the Synthesis of Bioactive Peptides.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Ethylcyclobutyl)acetic Acid

Status: Operational | Tier: 3 (Process Development & Optimization) Subject: Yield Improvement & Stereocontrol in Cyclobutane Functionalization Reference ID: CYC-ETH-003-OPT

Executive Summary: The Challenge of the Ring

Synthesizing 2-(3-Ethylcyclobutyl)acetic acid presents a dual challenge: constructing the strained cyclobutane core and controlling the cis/trans diastereoselectivity of the 1,3-substitution pattern.

This guide addresses the two most robust industrial routes:

-

The Ketene Route (Core Synthesis): [2+2] Cycloaddition of dichloroketene and 1-butene.

-

The Homologation Route (Side-Chain Installation): Converting 3-ethylcyclobutanone to the target acid via Horner-Wadsworth-Emmons (HWE) or Meldrum’s Acid condensation.

Module 1: Core Synthesis (3-Ethylcyclobutanone)

Context: The foundation of this synthesis is the [2+2] cycloaddition of in situ generated dichloroketene with 1-butene, followed by reductive dechlorination.

Protocol Visualization: The Ketene Pathway

Figure 1: The standard dichloroketene route for 3-substituted cyclobutanones.

Troubleshooting Guide: Low Yield in Cycloaddition

| Symptom | Probable Cause | Corrective Action |

| Stalled Reaction / No Exotherm | Passivated Zinc | Critical: Activate Zn dust with 2% HCl, wash with water/acetone/ether, and dry under high vacuum. Alternatively, use the Zn-Cu couple method (Simmons-Smith grade). |

| Low Conversion of Alkene | Ketene Dimerization | Dichloroketene dimerizes faster than it reacts with unactivated alkenes. Solution: Use high dilution for the acid chloride addition. Maintain a high excess of 1-butene (condensed gas) in the reactor. |

| Polymerization / Tar | Thermal Runaway | The [2+2] is highly exothermic. Maintain internal temperature between 15–25°C . Do not allow the reaction to reflux uncontrolled. |

Expert Insight: For the dechlorination step (converting the gem-dichloro intermediate to the ketone), standard Zn/Acetic acid often leads to ring opening or over-reduction.

-

Recommendation: Use Zn dust in Methanol with TMEDA (Tetramethylethylenediamine) or Zn/NH₄Cl . This milder condition preserves the cyclobutane ring integrity [1].

Module 2: Side Chain Installation (The Acetic Acid Moiety)

Context: Converting the ketone to the acetic acid side chain. Users often struggle with the Horner-Wadsworth-Emmons (HWE) reaction yield and the subsequent diastereoselectivity during hydrogenation.

Decision Tree: HWE vs. Meldrum's Acid

Figure 2: Strategic selection for side-chain installation. Method B offers superior stereocontrol.

FAQ: Optimizing the HWE Reaction

Q: My HWE reaction yield is stuck at 50%. I see starting ketone remaining.

-

A: Cyclobutanones are sterically crowded.

-

Base: Switch from NaH to LiHMDS or NaHMDS in THF at -78°C to 0°C. The lithium counterion often stabilizes the intermediate.

-

Reagent: Ensure you are using triethyl phosphonoacetate.

-

Protocol: Pre-mix the phosphonate and base for 30 mins before adding the ketone.

-

Q: How do I control the cis/trans ratio of the final acid?

-

A: The HWE route produces an alkene that must be hydrogenated. The diastereoselectivity is determined during the hydrogenation step.

-

Catalyst: Rh/C (5%) often gives different diastereomeric ratios compared to Pd/C .

-

Solvent: Hydrogenation in Methanol tends to favor the cis isomer (where the ethyl and acetic acid groups are on the same side) due to catalyst surface approach.

-

Alternative (Method B): If cis-selectivity is critical (e.g., for analogs of Upadacitinib intermediates), switch to the Meldrum's Acid route. Reduction of the Meldrum's acid derivative with NaBH₄ is known to be highly cis-selective [2].

-

Module 3: Purification & Isolation

Q: I cannot separate the cis and trans isomers by column chromatography.

-

A: The free acids are notoriously difficult to separate on silica.

-

Derivatization: Convert the crude acid mixture to the Methyl Ester (using TMS-diazomethane or MeOH/H₂SO₄). The esters have significantly different retention times on silica gel (Hexane/EtOAc gradients).

-

Chemical Resolution: If scale allows, form a salt with a chiral amine such as (R)-(+)-α-Methylbenzylamine . This is the industrial standard for separating cyclobutane carboxylate isomers [3].

-

Summary of Quantitative Benchmarks

| Step | Reaction | Target Yield | Critical Parameter |

| 1 | [2+2] Cycloaddition | 65-75% | High dilution of acid chloride; Zn activation. |

| 2 | Dechlorination | 80-90% | Temperature < 60°C; Use of Zn/TMEDA. |

| 3 | HWE Olefination | 70-85% | Anhydrous conditions; LiHMDS as base. |

| 4 | Hydrogenation | >95% | Catalyst screening (Rh vs Pd) for stereoratio. |

References

-

Danheiser, R. L., & Savariar, S. (1987). "Generation and [2+2] Cycloadditions of Dichloroketene." Organic Syntheses, 65, 32.

-

Kawai, J., et al. (2021). "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F." ACS Omega, 6(32), 21149–21162.

-

Pfizer Inc. (2018). "Process for the Preparation of Janus Kinase Inhibitors." World Intellectual Property Organization, WO2018/123288. (Describes resolution of ethyl-cyclobutyl intermediates).

Technical Support Center: Separation of 2-(3-Ethylcyclobutyl)acetic Acid Isomers

Welcome to the technical support center for the separation of cis and trans isomers of 2-(3-Ethylcyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Disclaimer: Direct, published separation protocols for this compound are not widely available. The advice, protocols, and data presented herein are synthesized from established principles of isomer separation, methodologies applied to analogous substituted cyclobutane structures, and general chromatographic and crystallization theories.[1][2][3] These guidelines serve as a robust starting point for method development.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts to provide a solid grounding before proceeding to troubleshooting.

Q1: What are the fundamental structural differences between the cis and trans isomers of this compound?

A1: The terms cis and trans describe the relative stereochemistry of the substituents on the cyclobutane ring. In this case, they refer to the orientation of the ethyl group at position 3 and the acetic acid group at position 1.

-

Cis Isomer: The ethyl group and the acetic acid group are on the same side of the cyclobutane ring.

-

Trans Isomer: The ethyl group and the acetic acid group are on opposite sides of the ring.

These spatial differences, though subtle, lead to distinct three-dimensional shapes, which in turn affect their physical and chemical properties.[3]

Caption: Structural relationship of cis and trans isomers.

Q2: How are the physical properties expected to differ between the cis and trans isomers?

A2: The different spatial arrangements of the functional groups in cis and trans isomers directly influence their intermolecular interactions, leading to variations in physical properties that can be exploited for separation.[4]

-

Polarity: The cis isomer is generally more polar than the trans isomer. The functional groups on the same side of the ring can create a more pronounced molecular dipole moment. In the trans isomer, the dipoles of the individual substituents may partially cancel each other out, resulting in lower overall polarity.

-

Boiling Point: Due to its higher polarity, the cis isomer is expected to have stronger intermolecular dipole-dipole interactions, likely resulting in a higher boiling point compared to the trans isomer.

-

Melting Point & Crystal Packing: The relationship is less predictable and depends heavily on how the molecules pack into a crystal lattice. The more symmetrical trans isomer often packs more efficiently into a stable crystal lattice, which can lead to a higher melting point and lower solubility compared to the less symmetrical cis isomer.[5]

-

Solubility: The difference in polarity and crystal lattice energy affects solubility. The more polar cis isomer may show better solubility in polar solvents, while the less polar trans isomer may be more soluble in nonpolar solvents.

| Property | Expected Trend for Cis Isomer | Expected Trend for Trans Isomer | Rationale |

| Polarity | Higher | Lower | Additive dipole moments on the same side of the ring. |

| Boiling Point | Higher | Lower | Stronger intermolecular dipole-dipole forces. |

| Melting Point | Often Lower | Often Higher | Less efficient crystal packing for the less symmetric molecule. |

| Solubility | Higher in polar solvents | Higher in nonpolar solvents | "Like dissolves like" principle based on polarity. |

Q3: What are the primary methods for separating diastereomers like cis and trans this compound?

A3: The physical property differences between diastereomers allow for their separation by several standard laboratory techniques:

-

Chromatography (HPLC & GC): This is the most common and powerful method. Separation is achieved based on the differential partitioning of the isomers between a stationary phase and a mobile phase. Due to polarity differences, High-Performance Liquid Chromatography (HPLC) is often the first choice.[2] Gas Chromatography (GC) is also feasible, though it typically requires derivatization of the carboxylic acid group to increase volatility.[6]

-

Fractional Crystallization: This technique exploits differences in solubility and crystal packing efficiency.[7] By carefully selecting a solvent in which one isomer is significantly less soluble than the other at a given temperature, the less soluble isomer can be selectively crystallized from the solution.[5][8]

-

Supercritical Fluid Chromatography (SFC): SFC can also be a powerful tool for isomer separation, often providing faster separations and using less organic solvent than HPLC.

Q4: Is it necessary to derivatize the carboxylic acid group for separation?

A4: It depends on the chosen technique.

-

For HPLC: Derivatization is generally not necessary . The presence of the polar carboxylic acid group is advantageous as it provides a strong handle for interaction with the stationary phase, especially in normal phase or HILIC chromatography.[9]

-

For GC: Derivatization is highly recommended, if not essential . Carboxylic acids are polar and have low volatility, leading to poor peak shapes (tailing) and potential thermal degradation in the hot GC inlet and column.[6][10] Converting the acid to a more volatile and less polar ester (e.g., a methyl or ethyl ester) significantly improves chromatographic performance.[11]

Troubleshooting and Optimization Guide

This section is formatted to address specific problems you may encounter during your separation experiments.

Issue 1: Poor Resolution or Co-elution of Isomers in HPLC

Answer: Poor resolution in HPLC is a common challenge when separating structurally similar isomers.[12][13] The key is to enhance the differential interaction of the two isomers with the chromatography system.

Caption: Workflow for troubleshooting poor HPLC resolution.

Solutions & Causality:

-

Inappropriate Stationary Phase: A standard C18 column separates primarily on hydrophobicity. The cis and trans isomers may have very similar hydrophobic profiles, leading to co-elution.

-

Suboptimal Mobile Phase: The mobile phase composition is critical for controlling retention and selectivity.

-

Action (Reversed-Phase): Vary the organic modifier (acetonitrile vs. methanol) as they provide different selectivities. Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group, which results in sharper, more reproducible peaks.[9]

-

Action (Normal Phase): A typical mobile phase is a mixture of a nonpolar solvent (like hexane) and a slightly more polar solvent (like isopropanol or ethanol).[9] Carefully titrate the percentage of the polar modifier; small changes can have a large impact on resolution. Adding a small amount of acetic acid to the mobile phase can improve peak shape by competing with the analyte for active sites on the silica surface.

-

-

Temperature: Lowering the column temperature can sometimes improve resolution by increasing the strength of intermolecular interactions between the analytes and the stationary phase, though it will increase analysis time and pressure.

Issue 2: Problems with Gas Chromatography (GC) Analysis

Answer: GC issues with this compound almost always stem from the carboxylic acid functional group.

Solutions & Causality:

-

Problem: Peak Tailing or No Elution. This is a classic symptom of analyzing an underivatized carboxylic acid. The polar -COOH group interacts strongly and irreversibly with active sites in the GC system, and the compound lacks sufficient volatility.[6]

-

Action: Derivatize the Analyte. Convert the carboxylic acid to a less polar, more volatile ester. A common method is methylation to form methyl 2-(3-ethylcyclobutyl)acetate. This can be achieved using diazomethane (effective but hazardous), or safer reagents like BF₃ in methanol or by using trimethylsilylation (TMS) agents.

-

-

Problem: Poor Resolution After Derivatization. Even after derivatization, the isomers may be challenging to separate.

-

Action 1: Use a Chiral GC Column. If you are working with a racemic mixture of all four stereoisomers (cis-R/S and trans-R/S), a chiral column is necessary to separate the enantiomers. For separating just the cis and trans diastereomers, a standard column may suffice, but a chiral column can also provide excellent diastereomeric separation. Columns with derivatized cyclodextrin phases (e.g., Rt-βDEX) are highly effective for separating cyclic isomers.[11][14]

-

Action 2: Optimize the Temperature Program. A slow temperature ramp (e.g., 2-5 °C/min) will maximize the time the isomers spend interacting with the stationary phase, providing the best chance for separation.

-

Issue 3: Fractional Crystallization is Not Working

Answer: Successful crystallization is a delicate balance of thermodynamics and kinetics, requiring careful optimization.[8]

Solutions & Causality:

-

Problem: Nothing Crystallizes. The compound may be too soluble in the chosen solvent, or the solution is not sufficiently supersaturated.

-

Action 1: Change the Solvent System. The ideal solvent is one where the compound is sparingly soluble at low temperatures but readily soluble at higher temperatures.[7] Screen a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, and mixtures with anti-solvents like water).

-

Action 2: Increase Supersaturation. This can be achieved by slow evaporation of the solvent or by a carefully controlled cooling ramp. Rapid cooling often leads to the formation of an oil or amorphous solid rather than crystals.[7]

-

-

Problem: Both Isomers Precipitate Together (Mixed Crystals). This occurs when the solubilities of the two isomers are too similar in the chosen solvent system.

-

Action 1: Employ an "Anti-Solvent". Dissolve the mixture in a good solvent, then slowly add a miscible "anti-solvent" in which the compound is insoluble. This can sometimes selectively precipitate one isomer.

-

Action 2: Seeding. If you have a small amount of a pure isomer, add a single seed crystal to a slightly supersaturated solution. The crystal will act as a template, promoting the growth of more crystals of that same isomer.[8]

-

-

Problem: An Oil Forms Instead of Crystals. This is common when a compound "crashes out" of a highly supersaturated solution or melts at the crystallization temperature.

-

Action: Slow Down the Process. Use a slower cooling rate or a slower evaporation rate. Ensure the crystallization temperature is well below the melting point of the isomers.

-

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation

-

System Preparation: Use a standard HPLC system with a UV detector (set to ~210 nm for the carboxylic acid chromophore).

-

Column Selection:

-

Primary Screening: Begin with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

-

Secondary Screening: If resolution is poor, switch to a Silica column (for Normal Phase).

-

-

Mobile Phase Preparation:

-

Reversed-Phase (Phenyl Column):

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Normal Phase (Silica Column):

-

Mobile Phase A: n-Hexane.

-

Mobile Phase B: Isopropanol with 0.5% Acetic Acid.

-

-

-

Chromatographic Conditions (Starting Point):

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Sample Prep: Dissolve the isomer mixture in the initial mobile phase to ~0.5 mg/mL.

-

-

Analysis & Optimization:

-